(2-Hydroxy-3-methoxyphenyl)acetic acid
Description
(2-Hydroxy-3-methoxyphenyl)acetic acid is a phenolic acid derivative characterized by a phenylacetic acid backbone substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the ortho (C2) and meta (C3) positions, respectively. This structural configuration imparts unique physicochemical properties, including enhanced acidity and metal-chelating capabilities due to the electron-donating methoxy group and the acidic hydroxyl group.
The hydroxyl group at C2 increases acidity (predicted pKa ~2.5–3.5 for the carboxylic acid group), while the methoxy group at C3 enhances solubility in polar solvents like ethanol and water.
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.175 |
IUPAC Name |
2-(2-hydroxy-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O4/c1-13-7-4-2-3-6(9(7)12)5-8(10)11/h2-4,12H,5H2,1H3,(H,10,11) |
InChI Key |
TUOUXQPLAUPJOT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1O)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares (2-Hydroxy-3-methoxyphenyl)acetic acid with structurally related phenylacetic acid derivatives:
Key Findings:
Substituent Position Effects: Ortho vs. Para Hydroxyl Groups: The ortho -OH group in this compound enhances acidity compared to para-substituted analogs (e.g., homovanillic acid) due to intramolecular hydrogen bonding with the carboxylic acid group. Methoxy Group Influence: The C3 methoxy group in the target compound improves solubility and electron density, facilitating interactions with metal ions. Similar effects are observed in acetic acid-modified biochar (ASBB), where carboxyl groups enhance uranium adsorption via monodentate coordination .
Reactivity in Organic Synthesis: highlights that replacing a hydroxyl group with an acetoxy group (e.g., 2-acetoxy-3-methoxyphenylacetic acid vs. the target compound) reduces reaction time in dihydroisoquinoline synthesis. This suggests that the free hydroxyl group in this compound may participate in acid-catalyzed reactions, influencing reaction kinetics .
Metal Chelation Efficiency :
- Compared to homovanillic acid (4-hydroxy-3-methoxy), the ortho-hydroxyl group in the target compound may offer stronger chelation due to proximity to the carboxylic acid, mimicking the enhanced uranium adsorption in ASBB via synergistic -COOH and -OH interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
